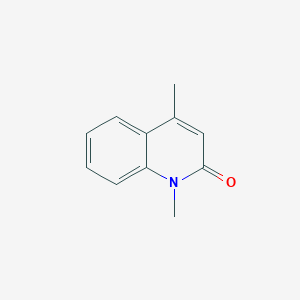

1,4-Dimethylquinolin-2(1h)-one

Descripción general

Descripción

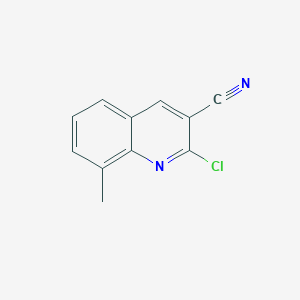

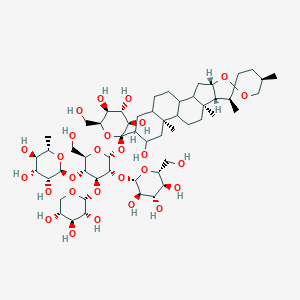

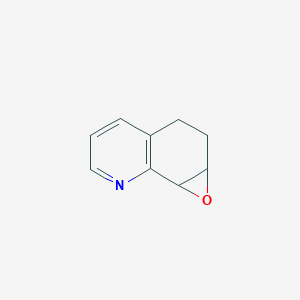

La 1,4-Dimetilquinolin-2(1H)-ona es un compuesto heterocíclico que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. La estructura de la 1,4-Dimetilquinolin-2(1H)-ona consiste en un núcleo de quinolina con grupos metilo en las posiciones 1 y 4 y un grupo ceto en la posición 2.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

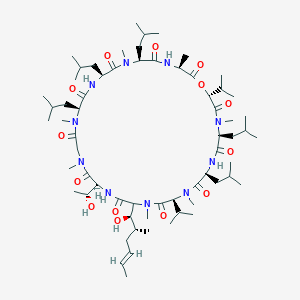

La 1,4-Dimetilquinolin-2(1H)-ona se puede sintetizar a través de varios métodos. Un enfoque común implica la ciclización de penta-2,4-dienamidas mediada por ácido sulfúrico concentrado (H₂SO₄). Este método implica la formación de un superelectófilo dicatiónico, seguido de una ciclización nucleofílica intramolecular .

Métodos de producción industrial

Los métodos de producción industrial para la 1,4-Dimetilquinolin-2(1H)-ona generalmente implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los detalles específicos de los métodos de producción industrial son a menudo de propiedad privada y pueden variar entre los fabricantes.

Análisis De Reacciones Químicas

Tipos de reacciones

La 1,4-Dimetilquinolin-2(1H)-ona sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar derivados de la quinolina-2,4-diona.

Reducción: Las reacciones de reducción pueden convertir el grupo ceto en un grupo hidroxilo, formando 1,4-dimetilquinolin-2-ol.

Sustitución: Las reacciones de sustitución electrofílica pueden introducir varios grupos funcionales en diferentes posiciones del anillo de quinolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan comúnmente.

Sustitución: Las reacciones de sustitución electrofílica a menudo utilizan reactivos como bromo (Br₂) y ácido sulfúrico (H₂SO₄).

Principales productos formados

Oxidación: Derivados de la quinolina-2,4-diona.

Reducción: 1,4-Dimetilquinolin-2-ol.

Sustitución: Varios derivados de quinolina sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

La 1,4-Dimetilquinolin-2(1H)-ona tiene varias aplicaciones de investigación científica:

Química: Utilizada como bloque de construcción en la síntesis de derivados de quinolina más complejos.

Biología: Estudiada por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Investigada por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.

Industria: Utilizada en la producción de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de la 1,4-Dimetilquinolin-2(1H)-ona implica su interacción con varios objetivos moleculares y vías. El compuesto puede actuar como un inhibidor o modulador de enzimas y receptores específicos, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y vías exactos pueden variar según la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Compuestos similares

Quinolina: El compuesto padre de la familia de la quinolina, que carece de los grupos metilo y ceto.

2-Metilquinolina: Un derivado con un grupo metilo en la posición 2.

4-Metilquinolina: Un derivado con un grupo metilo en la posición 4.

Quinolin-2(1H)-ona: Un derivado con un grupo ceto en la posición 2 pero que carece de los grupos metilo.

Unicidad

La 1,4-Dimetilquinolin-2(1H)-ona es única debido a la presencia de ambos grupos metilo en las posiciones 1 y 4 y el grupo ceto en la posición 2. Esta estructura única contribuye a sus propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso para diversas aplicaciones de investigación científica.

Propiedades

IUPAC Name |

1,4-dimethylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-7-11(13)12(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEONKCOBRZOYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180492 | |

| Record name | 2(1H)-Quinolinone, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819505 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2584-47-6 | |

| Record name | 1,4-Dimethyl-2-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002584476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2584-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHYL-2-QUINOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WT6AG3ZQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

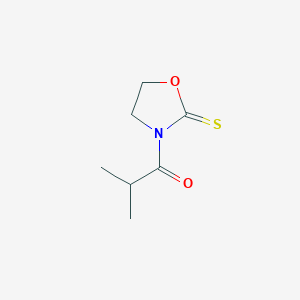

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)

![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)